Cas no 10604-59-8 (1-ethylindole)

1-ethylindole 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-1H-indole
- 1-ethylindole
- 1H-Indole, 1-ethyl-
- 1-Ethyl-1H-indol
- 1-ethyl-indole
- 1H-Indole,1-ethyl
- Indole,1-ethyl
- N-ethyl-1H-indole
- N-Ethylindole
- NSC 93082
- F87743
- NCIOpen2_001553
- N-ethyl-indole
- 10604-59-8
- AKOS000406264
- CS-0054225
- SCHEMBL1629560
- NSC93082
- DTXSID10293941
- A801364
- MFCD00462230
- UNII-H03CX1P47U
- Q63399063
- FT-0649034
- 1H-Indole, ethyl-
- NSC-93082
- H03CX1P47U
- AMY2733
- Indole, 1-ethyl-
- InChI=1/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H
- DTXCID10245081
- HS-7691
- DB-003179
-
- MDL: MFCD00462230
- インチ: InChI=1S/C10H11N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3
- InChIKey: QRRKZFCXXBFHSV-UHFFFAOYSA-N
- ほほえんだ: CCN1C=CC2=CC=CC=C21
計算された属性
- せいみつぶんしりょう: 145.08900
- どういたいしつりょう: 145.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.9A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 0.99
- ゆうかいてん: 105°C
- ふってん: 254 ºC
- フラッシュポイント: 107 ºC
- 屈折率: 1.6030 (estimate)
- PSA: 4.93000
- LogP: 2.66120
1-ethylindole セキュリティ情報
1-ethylindole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-ethylindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM149180-5g |
1-Ethyl-1H-indole |
10604-59-8 | 95% | 5g |
$626 | 2021-08-05 | |
Aaron | AR008Y3L-1g |
1-Ethyl-1H-indole |
10604-59-8 | 97% | 1g |
$150.00 | 2025-02-13 | |
Aaron | AR008Y3L-5g |
1-Ethyl-1H-indole |
10604-59-8 | 97% | 5g |
$527.00 | 2025-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1173-1g |
1-ethylindole |
10604-59-8 | 95% | 1g |
¥639.0 | 2024-04-26 | |
Alichem | A199007579-1g |
1-Ethyl-1H-indole |
10604-59-8 | 95% | 1g |
$400.00 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1173-1G |
1-ethylindole |
10604-59-8 | 95% | 1g |
¥ 640.00 | 2023-04-07 | |
Ambeed | A158976-1g |
1-Ethyl-1H-indole |
10604-59-8 | 98% | 1g |
$176.0 | 2025-02-26 | |
Aaron | AR008Y3L-250mg |
1-Ethyl-1H-indole |
10604-59-8 | 97% | 250mg |
$55.00 | 2025-02-13 | |
abcr | AB587852-5g |
1-Ethyl-1H-indole; . |
10604-59-8 | 5g |
€929.70 | 2024-07-20 | ||
abcr | AB587852-250mg |
1-Ethyl-1H-indole; . |
10604-59-8 | 250mg |
€156.40 | 2024-07-20 |
1-ethylindole 関連文献
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Arepalli Sateesh Kumar,P. V. Amulya Rao,Rajagopal Nagarajan Org. Biomol. Chem. 2012 10 5084
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Lianpeng Zhang,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2015 13 8322
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Mohit L. Deb,Paran J. Borpatra,Prakash J. Saikia,Pranjal K. Baruah Org. Biomol. Chem. 2017 15 1435
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Manickam Bakthadoss,Polu Vijay Kumar,Tadiparthi Thirupathi Reddy,Duddu S. Sharada Org. Biomol. Chem. 2018 16 8160
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Himanshu Singh,Rajat Tiwari,Poonam Sharma,Pramod Kumar,Nidhi Jain Org. Biomol. Chem. 2020 18 2492
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K. Karthikeyan,R. Senthil Kumar,P. Dheenkumar,Paramasivan T. Perumal RSC Adv. 2014 4 27988
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Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
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Berrak Ertugrul,Abdulmelik Aytatli,Omer Faruk Karatas,Nurullah Saracoglu RSC Med. Chem. 2023 14 1362
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Wangqing Kong,Chunling Fu,Shengming Ma Org. Biomol. Chem. 2012 10 2164
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Sirilak Wangngae,Utumporn Ngivprom,Tunyawat Khrootkaew,Suphanida Worakaensai,Rung-Yi Lai,Anyanee Kamkaew RSC Adv. 2023 13 2115
1-ethylindoleに関する追加情報
Chemical Profile of 1-Ethylindole (CAS No. 10604-59-8)
1-Ethylindole (CAS No. 10604-59-8) is a heterocyclic organic compound that belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural properties and potential biological activities. The ethyl substituent at the 1-position of the indole ring introduces a degree of lipophilicity, making it a promising scaffold for drug design and development.
The synthesis of 1-Ethylindole (CAS No. 10604-59-8) typically involves the reaction of ethylamine with indole under controlled conditions. This process often requires careful optimization to achieve high yields and purity, as side reactions such as over-alkylation or decomposition can occur if the reaction conditions are not meticulously controlled. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of the synthesis.
Recent research has highlighted the pharmacological potential of 1-Ethylindole (CAS No. 10604-59-8) in various therapeutic areas. Studies have demonstrated its role as a precursor in the development of novel pharmaceutical agents, particularly in the treatment of neurological disorders and cancer. The indole core structure is well-known for its biological activity, and modifications such as the introduction of an ethyl group can fine-tune its pharmacokinetic properties, enhancing its therapeutic efficacy.
In particular, 1-Ethylindole (CAS No. 10604-59-8) has been investigated for its potential as an intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, research has explored its utility in developing compounds that modulate neurotransmitter receptors, which could have applications in managing conditions such as depression and anxiety. Additionally, its incorporation into more complex molecular frameworks has shown promise in oncology, where it serves as a building block for drugs designed to inhibit tumor growth and metastasis.
The chemical properties of 1-Ethylindole (CAS No. 10604-59-8) make it a versatile compound for further functionalization. Its reactivity allows for the introduction of various substituents at different positions on the indole ring, enabling chemists to tailor its biological activity to specific therapeutic needs. Techniques such as sulfonation, nitration, and halogenation have been utilized to modify 1-Ethylindole (CAS No. 10604-59-8), generating a library of derivatives with distinct pharmacological profiles.
One notable area of research involves the use of 1-Ethylindole (CAS No. 10604-59-8) in medicinal chemistry for designing compounds with anti-inflammatory properties. The indole moiety is known to interact with various biological targets, including cytokine receptors and transcription factors, which play crucial roles in inflammation pathways. By leveraging this interaction, researchers have developed novel molecules that exhibit significant anti-inflammatory activity in preclinical studies.
Another emerging application of 1-Ethylindole (CAS No. 10604-59-8) is in the field of agrochemicals. Its structural features make it a suitable candidate for synthesizing bioactive compounds that can protect crops from pests and diseases. For example, derivatives of 1-Ethylindole (CAS No. 10604-59-8) have shown efficacy as pheromone analogs, which can disrupt insect mating patterns and reduce pest populations without harming non-target organisms.
The industrial production of 1-Ethylindole (CAS No. 10604-59-8) is subject to stringent quality control measures to ensure consistency and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed to verify the compound's identity and assess its chemical integrity. These methods provide accurate quantification and detection limits essential for pharmaceutical applications.
Future research directions for 1-Ethylindole (CAS No. 10604-59-8) include exploring its role in drug delivery systems and nanotechnology-based therapeutics. The ability to incorporate this compound into liposomes or nanoparticles offers new possibilities for targeted drug delivery, improving therapeutic outcomes while minimizing side effects. Additionally, computational modeling and molecular dynamics simulations are being used to predict the interactions between 1-Ethylindole (CAS No. 10604-59-8) and biological targets, aiding in the rational design of next-generation pharmaceutical agents.
In conclusion,1-Ethylindole (CAS No. 10604-59-8) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features and reactivity make it a valuable intermediate in drug discovery, agrochemical development, and material science. As our understanding of its chemical properties continues to evolve,1-Ethylindole (CAS No. 10604-59-8) will undoubtedly play an increasingly important role in addressing global challenges in health and agriculture.
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